2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid
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Description
The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including an oxazole ring and a triazoloazepine ring. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom, and they are found in various bioactive natural products and pharmaceuticals . Triazoloazepines are tricyclic compounds that contain a seven-membered diazepine ring fused with a triazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The oxazole ring is a polar entity due to the presence of nitrogen and oxygen atoms, and it can participate in hydrogen bonding . The triazoloazepine ring is a larger, more complex ring system that would likely have significant impact on the compound’s 3D structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, oxazoles are known to participate in a variety of reactions, including nucleophilic substitutions and additions . Triazoloazepines can undergo reactions at various positions on the ring system, depending on the presence of substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of polar oxazole rings could increase its solubility in polar solvents, while the larger triazoloazepine ring could impact its melting point and other physical properties .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-8-11(9(2)22-16-8)7-18-14(21)17-6-5-10(13(19)20)3-4-12(17)15-18/h10H,3-7H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUIOBLGWHYCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C(=O)N3CCC(CCC3=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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